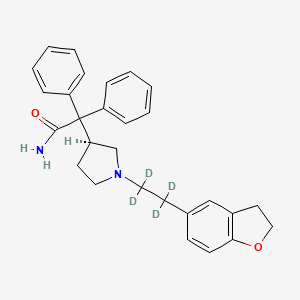
Darifenacin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Darifenacin-d4 is a deuterated form of Darifenacin, a medication primarily used to treat urinary incontinence by acting as a competitive muscarinic receptor antagonist. The deuterated form, this compound, is often used as an internal standard in bioanalytical methods, particularly in mass spectrometry, to quantify Darifenacin levels in biological samples .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Darifenacin-d4 involves the incorporation of deuterium atoms into the Darifenacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, is crucial in verifying the deuterium incorporation and overall quality of the compound .
化学反応の分析
Types of Reactions
Darifenacin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Darifenacin-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of Darifenacin.
Biology: In studies investigating the pharmacokinetics and metabolism of Darifenacin.
Medicine: In clinical trials and bioequivalence studies to ensure accurate measurement of Darifenacin levels in biological samples.
Industry: In the development and quality control of pharmaceutical formulations containing Darifenacin
作用機序
Darifenacin-d4, like its non-deuterated counterpart, acts as a competitive antagonist of the muscarinic M3 receptor. This receptor is primarily responsible for mediating bladder muscle contractions. By blocking the M3 receptor, this compound reduces the urgency to urinate, making it effective in treating overactive bladder conditions .
類似化合物との比較
Similar Compounds
Solifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.
Trospium: A quaternary ammonium compound that also acts as a muscarinic receptor antagonist.
Vibegron: A beta-3 adrenergic agonist used for similar indications
Uniqueness
Darifenacin-d4 is unique due to its deuterated nature, which provides advantages in analytical applications. The incorporation of deuterium atoms enhances the stability and accuracy of mass spectrometric measurements, making it a valuable tool in bioanalytical research .
特性
分子式 |
C28H30N2O2 |
|---|---|
分子量 |
430.6 g/mol |
IUPAC名 |
2,2-diphenyl-2-[(3S)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1/i13D2,16D2 |
InChIキー |
HXGBXQDTNZMWGS-JBAXBHDASA-N |
異性体SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N |
正規SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)



![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)





![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
